2,6-di-tert-Butyl-4-(dimethylaminomethyl)phenol 2,6-di-tert-Butyl-4-(dimethylaminomethyl)phenol 2,6-Di-tert-butyl-4-(dimethylaminomethyl)phenol is a hindered phenolic compound that is used as an antioxidant to stabilize the lubricant oils.

Brand Name: Vulcanchem
CAS No.: 88-27-7
VCID: VC21239320
InChI: InChI=1S/C17H29NO/c1-16(2,3)13-9-12(11-18(7)8)10-14(15(13)19)17(4,5)6/h9-10,19H,11H2,1-8H3
SMILES: CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CN(C)C
Molecular Formula: C17H29NO
Molecular Weight: 263.4 g/mol

2,6-di-tert-Butyl-4-(dimethylaminomethyl)phenol

CAS No.: 88-27-7

Cat. No.: VC21239320

Molecular Formula: C17H29NO

Molecular Weight: 263.4 g/mol

* For research use only. Not for human or veterinary use.

2,6-di-tert-Butyl-4-(dimethylaminomethyl)phenol - 88-27-7

Specification

Description 2,6-Di-tert-butyl-4-(dimethylaminomethyl)phenol is a hindered phenolic compound that is used as an antioxidant to stabilize the lubricant oils.

CAS No. 88-27-7
Molecular Formula C17H29NO
Molecular Weight 263.4 g/mol
IUPAC Name 2,6-ditert-butyl-4-[(dimethylamino)methyl]phenol
Standard InChI InChI=1S/C17H29NO/c1-16(2,3)13-9-12(11-18(7)8)10-14(15(13)19)17(4,5)6/h9-10,19H,11H2,1-8H3
Standard InChI Key VMZVBRIIHDRYGK-UHFFFAOYSA-N
SMILES CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CN(C)C
Canonical SMILES CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CN(C)C
Melting Point 93.5 °C

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator